Omeprazole Magnesium

Descripción

Omeprazole Magnesium is the magnesium salt form of a benzimidazole with selective and irreversible proton pump inhibitor activity. In the acidic compartment of parietal cells, omeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2003 and has 1 investigational indication.

Omeprazole is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers, dyspepsia, peptic ulcer disease , gastroesophageal reflux disease and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of Gastric Parietal Cells.--Pubchem. Omeprazole is one of the most widely prescribed drugs internationally and is available over the counter in some countries.

See also: Esomeprazole (related); Omeprazole (salt form of); Omeprazole Sodium (related) ... View More ...

Structure

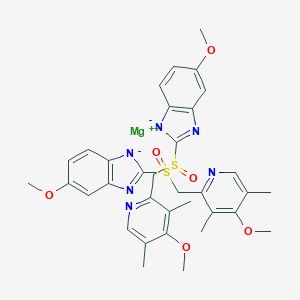

2D Structure

Propiedades

IUPAC Name |

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWORUUGOSLYAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36MgN6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161973-10-0, 95382-33-5 | |

| Record name | Esomeprazole magnesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161973-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omeprazole magnesium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095382335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (T-4)-bis[6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-.kappa.O]-1H-benzimidazolato-.kappa.N3]-magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMEPRAZOLE MAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/426QFE7XLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Omeprazole Magnesium

Synthetic Pathways and Methodologies for Omeprazole (B731)

The synthesis of omeprazole typically involves the coupling of a substituted benzimidazole (B57391) with a substituted pyridine (B92270) derivative, followed by an oxidation step. One described pathway involves the reaction of a compound of formula X with a compound of formula XI to form a compound of formula XII, which is then oxidized to omeprazole (VI). google.com Another approach involves converting 4-nitro-2,3,5-trimethyl pyridine-N-oxide to a 4-nitro-3,5-dimethyl-2-(X-substituted methyl) pyridine, where X is halogen. This intermediate is then reacted with a substituted benzimidazole. google.com A novel convergent approach involves the formation of a 5-methoxy thiobenzimidazole ester and its subsequent coupling with a Grignard reagent derived from 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine. tandfonline.com This coupling forms a sulfide (B99878) intermediate, which is then oxidized to omeprazole. tandfonline.comsphinxsai.comchemicalbook.com Common oxidizing agents used in the final step include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). tandfonline.comgoogle.com A potential drawback of some oxidation methodologies is the risk of incomplete oxidation of the sulfide intermediate or overoxidation to the corresponding sulfone. tandfonline.comsphinxsai.com

Data related to a specific synthesis step involving the reaction of 2-(Lithium methyl sulphinyl)-5-methoxy-1H benzimidazole with 2-chloro-3,5-dimethyl-4-methoxy pyridine is available. sphinxsai.comchemicalbook.com

Reaction: 2-(Lithium methyl sulphinyl)-5-methoxy-1H benzimidazole + 2-chloro-3,5-dimethyl-4-methoxy pyridine

Product: Sulfide intermediate

Subsequent Step: Oxidation to Omeprazole

Magnesium Salt Formation Processes

Omeprazole is an acid-labile compound, and its conversion to a salt form, such as the magnesium salt, can improve its stability. quickcompany.in Several methods exist for the preparation of omeprazole magnesium.

One indirect method involves the initial formation of omeprazole sodium salt by reacting omeprazole with sodium hydroxide (B78521) in a suitable solvent mixture, such as tetrahydrofuran (B95107) and water. The sodium salt is then reacted with a magnesium salt, such as magnesium chloride, in water to precipitate this compound. quickcompany.ingoogle.com This method has been noted to potentially result in residual organic solvents in the final product. quickcompany.in

A more direct process involves reacting omeprazole directly with a magnesium source, such as magnesium hydroxide, in an aqueous medium. google.comgoogle.comwipo.int This method aims to avoid the use of organic solvents and simplify the purification process. google.com It has been reported that reacting omeprazole with magnesium hydroxide, a poorly soluble inorganic base, can yield this compound with high purity and good yield. google.com The reaction can be carried out at temperatures between 15-30 °C, using approximately 0.5-1.5 mole equivalents of magnesium hydroxide per mole of omeprazole. google.com

Another process describes the preparation of magnesium omeprazole in an aqueous phase by adding a solution of omeprazole in concentrated aqueous ammonia (B1221849) to a mixture of a magnesium salt (e.g., magnesium sulfate) and a fully ionized ammonium (B1175870) salt (e.g., ammonium chloride) in aqueous solution. google.com This method leads to the precipitation of magnesium omeprazole, which can be filtered and washed to remove ammonia and ammonium salts, resulting in a solid free of organic solvent residues. google.com

The preparation of the magnesium salt of an omeprazole enantiomer can also involve reacting magnesium in a solvent like methanol (B129727) with a chlorinated hydrocarbon to obtain a magnesium alkoxide, which is then reacted with the omeprazole enantiomer. google.com.na Alternatively, an amorphous form of the magnesium salt can be obtained by atomization of an alcoholic solution of a magnesium salt hydrate (B1144303). google.com.na The trihydrate of the magnesium salt of esomeprazole (B1671258) can be prepared by hydrating a crystalline form of esthis compound salt or by reacting the potassium salt of esomeprazole with magnesium sulfate (B86663) in water. google.com.na

Chiral Synthesis and Enantiomeric Enrichment of Omeprazole Isomers

Omeprazole contains a chiral sulfur atom, leading to (R)- and (S)-enantiomers. google.comguidetopharmacology.org (S)-omeprazole, known as esomeprazole, is the single enantiomer form. wikipedia.orgwikipedia.org While racemic omeprazole is synthesized non-stereoselectively, methods exist to obtain enantiomerically enriched omeprazole or the pure (S)-enantiomer. google.com

Stereoselective Synthetic Approaches

Stereoselective synthesis of omeprazole enantiomers primarily focuses on the asymmetric oxidation of the prochiral sulfide precursor. google.comwhiterose.ac.ukwhiterose.ac.uk One well-known method involves the oxidation of the sulfide with a hydroperoxide derivative, such as cumene (B47948) hydroperoxide, in the presence of a chiral titanium complex, often derived from titanium isopropoxide and a chiral tartrate, like (S,S)-diethyl tartrate. nih.govgoogle.comscientificupdate.com This modified Kagan type oxidation can achieve high enantioselectivity. whiterose.ac.ukwhiterose.ac.uk However, this method can have drawbacks such as water sensitivity and potential over-oxidation. scientificupdate.com

Other approaches to asymmetric oxidation include using chiral oxaziridine (B8769555) derivatives as oxidants, which can provide high yield and enantiomeric selectivity. e3s-conferences.org Biocatalytic methods employing enzymes like engineered Bayer-Villager monooxygenases have also been explored for the enantioselective oxidation of the sulfide precursor to esomeprazole, showing high enantiomeric excess and low impurity levels at laboratory scale. scientificupdate.com Iron-catalyzed enantioselective sulfoxidation using an iron salt/chiral Schiff base in combination with a carboxylate salt and hydrogen peroxide as the oxidant has also been reported for the synthesis of esomeprazole with high yield and enantioselectivity on a kilogram scale. acs.orgfigshare.com

Alternatively, enantiomerically enriched omeprazole can be obtained by the resolution of the racemic mixture. This can involve forming diastereomeric salts with a chiral resolving agent, such as chiral amines like (+)-quinidine or (-)-strychnine. google.com The diastereomers, having different physical properties, can then be separated, for example, by fractional crystallization. google.comepo.org The desired enantiomer is then liberated from the separated diastereomeric salt. google.com Another resolution technique involves treating an enantiomerically enriched preparation of omeprazole with an organic solvent from which the racemate selectively precipitates, allowing for the removal of the racemate and enrichment of the desired enantiomer in the remaining solution. epo.org

Enantiomeric Purity Assessment and Control

Ensuring the enantiomeric purity of omeprazole and its salts, particularly for esomeprazole, is crucial. Analytical methods are employed to assess the enantiomeric excess (e.e.) or the percentage of each enantiomer present.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantioselective analysis, often employing chiral stationary phases (CSPs). researchgate.netscielo.brscielo.br Polysaccharide derivatives based columns, such as those based on amylose (B160209) or cellulose (B213188) derivatives, and protein-based chiral stationary phases have been used for separating omeprazole enantiomers. acs.orgresearchgate.netscielo.br Specific chiral columns like CHIRALPAK AD have been reported for the separation of omeprazole enantiomers using mobile phases like hexane:ethanol mixtures. scielo.brscielo.br HPLC methods can provide good resolution and sensitivity for the quantitative determination of R- and S-omeprazole. scielo.brscielo.br

Capillary Electrophoresis (CE) is another technique used for enantioselective analysis of omeprazole, sometimes employing chiral selectors like sulfated β-cyclodextrin or bovine serum albumin in the buffer. scielo.brscielo.br While chiral CE can be more versatile and less expensive than HPLC with chiral columns, HPLC generally offers better sensitivity and resolution for omeprazole enantiomers. scielo.brscielo.br

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR using chiral shift agents, has also been examined for determining the enantiomeric excess of (S)-esomeprazole. whiterose.ac.ukwhiterose.ac.uk

Validation of these analytical methods is performed according to guidelines, assessing parameters such as linearity, accuracy, and precision. scielo.brscielo.br

Solid State Chemistry and Pharmaceutical Crystallography of Omeprazole Magnesium

Polymorphism and Amorphous Forms of Omeprazole (B731) Magnesium

Polymorphism refers to the ability of a solid compound to exist in more than one crystalline form, each with a distinct crystal structure and potentially different physical properties such as melting point, solubility, and stability rasayanjournal.co.inwiley-vch.de. Amorphous forms, in contrast, lack a long-range ordered crystalline structure. Omeprazole magnesium is known to exist in several polymorphic and amorphous forms rasayanjournal.co.inwipo.int.

The existence of different solid forms is a critical consideration in pharmaceutical development because it can impact the drug's performance rasayanjournal.co.in. For instance, the solubility of each polymorph can vary, making the identification and characterization of these forms essential for predictable solubility profiles rasayanjournal.co.in.

Identification and Characterization of Crystalline Polymorphic Forms

Crystalline polymorphic forms of this compound and its related compounds, such as esomeprazole (B1671258) magnesium (the S-enantiomer), have been identified and characterized using various analytical techniques. Powder X-ray diffraction (PXRD) is a primary method for distinguishing between different crystalline forms based on their unique diffraction patterns rasayanjournal.co.innih.gov. Other techniques employed include differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy nih.govresearchgate.net.

For example, studies on esthis compound water/butanol solvate utilized PXRD, 1H-NMR, TGA, DSC, IR, and dynamic vapor sorption (DVS) for comprehensive characterization nih.gov. Different crystalline forms of S-omeprazole magnesium trihydrate, including forms G-I and G-2, have been characterized by their specific PXRD patterns google.com. Form G-I of S-omeprazole trihydrate, for instance, is characterized by specific peaks in its XRD pattern google.com.

Different crystalline forms of S-omeprazole, the enantiomer of omeprazole, have also been identified, such as Form I and Form II, characterized by their distinct X-ray powder diffraction patterns and infrared spectra google.com.

| Polymorphic Form (S-Omeprazole Trihydrate) | Characteristic PXRD 2θ Peaks (° ± 0.2°) |

|---|---|

| Form G-I | 7.0, 8.0, 18.5 (consistent) nih.gov |

| Form G-I (more detailed) google.com | 9.78 (very strong), 10.3, 19.9, 21.9, 23.58 (strong), 8.08, 12.94, 15.06, 19.54, 23.02, 26.6 (medium) |

| Form G-2 google.com | 10.04 (very strong), 6.42, 7.44, 8.8, 12.9, 19.44, 20.2, 22.92, 29.5 (medium) |

The amorphous form of this compound is also a significant solid state. It can be prepared on a commercial scale using techniques like agitated thin film drying (ATFD), and its amorphous nature is confirmed by powder X-ray diffraction rasayanjournal.co.in.

Tautomeric Polymorphism and its Structural Implications

Omeprazole exhibits tautomerism, primarily involving the benzimidazole (B57391) N-H hydrogen atom, leading to 5-methoxy and 6-methoxy tautomers wiley-vch.denih.govresearchgate.net. While both tautomers can exist in solution, the 6-methoxy derivative is often favored nih.govresearchgate.net. In the solid state, the 6-methoxy tautomer has been reported as the only form present according to NMR studies, and crystallographic analysis has also suggested the 6-methoxy derivative is more stable nih.govresearchgate.net.

Tautomeric polymorphism, or desmotropism, is a type of polymorphism where different crystalline forms arise from different tautomeric forms of the molecule wiley-vch.deresearchgate.net. This can lead to variations in the crystal structure and physicochemical properties wiley-vch.deresearchgate.net. Studies on omeprazole have shown that different crystalline forms can contain varying proportions of the 5-methoxy and 6-methoxy tautomers, sometimes existing as "substitutional solid solutions" of one tautomer in the other researchgate.net.

The combination of chirality (due to the sulfoxide (B87167) group) and tautomerism in omeprazole allows for a wide range of possible crystalline structures researchgate.netresearchgate.net. The tautomeric form in solution can differ from that in the solid state, and the nature of hydrogen bonding can vary between these states researchgate.net.

Crystal Structure Elucidation and Advanced Analysis

Understanding the crystal structure of this compound is fundamental to comprehending its solid-state properties. Crystal structure elucidation provides detailed information about the arrangement of molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions core.ac.ukwhiterose.ac.ukmkuniversity.ac.in.

Single Crystal X-ray Diffraction Investigations

Single crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional atomic structure of crystalline substances nih.govresearchgate.netcore.ac.ukwhiterose.ac.ukmkuniversity.ac.inbu.edu. This method has been applied to study the crystal structure of this compound derivatives.

For instance, the crystal structure of diaqua-bis(omeprazolate)magnesium dihydrate (DABOMD) has been determined using single-crystal X-ray diffraction researchgate.netcore.ac.ukwhiterose.ac.uk. This revealed a dihydrated salt structure where a magnesium cation coordinates with two omeprazolate anions and two strongly bound water molecules (W1) researchgate.netcore.ac.ukwhiterose.ac.uk. Additionally, two other water molecules (W2) are present, which are more weakly hydrogen-bonded to the pyridine (B92270) nitrogen atom of each omeprazolate anion researchgate.netcore.ac.ukwhiterose.ac.uk.

Single crystal X-ray diffraction has also been used to determine the structure of esthis compound water/butanol solvate, revealing the bonding relationships between esomeprazole heteroatoms and magnesium nih.gov. This solvate crystallized in a hexagonal unit cell with the P63 space group nih.gov.

Molecular Packing and Intermolecular Interactions in Crystalline Lattices

The molecular packing and intermolecular interactions within the crystal lattice play a crucial role in determining the physical properties and stability of a crystalline material core.ac.ukwhiterose.ac.ukacs.orgwhiterose.ac.uk. In crystalline this compound, these interactions include hydrogen bonds, van der Waals interactions, and electrostatic interactions acs.orgwhiterose.ac.uk.

Computational studies, alongside experimental techniques, can be used to quantify the strength of these intermolecular interactions core.ac.ukwhiterose.ac.uk. For DABOMD, calculations have shown that the two pairs of water molecules bind with different strengths, with the water molecules coordinating to the magnesium cation (W1) being more strongly bound core.ac.ukwhiterose.ac.uk.

The disruption or breakage of these intermolecular interactions, particularly hydrogen bonds, can lead to changes in the crystal structure, such as amorphization induced by mechanical stress like milling acs.orgwhiterose.ac.ukresearchgate.net.

Solvation and Hydration Phenomena in Solid-State Stability

Solvation, the incorporation of solvent molecules into a crystal lattice, and hydration, specifically the incorporation of water molecules, are common phenomena in pharmaceutical solids nih.govresearchgate.net. These can significantly impact the solid-state stability and properties of a drug substance nih.govresearchgate.netnih.gov.

This compound can exist in various hydrated forms, including tetrahydrate, trihydrate, dihydrate, monohydrate, and hemihydrate forms nih.govgoogleapis.com. The presence and amount of water or other solvent molecules in the crystal lattice can influence the stability and solubility of the compound nih.gov.

For example, esthis compound has been reported in different hydrate (B1144303) forms, and their stability order in water has been investigated nih.gov. The stability order was found to be trihydrate > dihydrate form A > tetrahydrate > dihydrate form B, while the solubility order was dihydrate form B > tetrahydrate > dihydrate form A > trihydrate nih.gov.

In "true" solvates, solvent molecules are included in the unit cell in stoichiometric amounts, and removal of the solvent can lead to the collapse of the crystal structure nih.gov. However, solvent molecules can also occupy voids or channels in the crystal lattice in non-stoichiometric amounts nih.gov. Studies on esthis compound water/butanol solvate have shown that after drying, it behaves as a true solvate in terms of water content, while butanol fills lattice voids in non-stoichiometric amounts nih.govresearchgate.net.

The hygroscopic nature of this compound can also affect its stability, as moisture can lead to degradation nih.govresearchgate.net. Therefore, controlling hydration and understanding solvation phenomena are crucial for ensuring the solid-state stability of this compound and its formulations nih.gov.

| Hydrate Form (Esthis compound) | Stability Order (in water) nih.gov | Solubility Order (in water) nih.gov |

|---|---|---|

| Trihydrate | Highest | Lowest |

| Dihydrate Form A | High | Low |

| Tetrahydrate | Medium | Medium |

| Dihydrate Form B | Lowest | Highest |

Impact of Solid-State Form on Manufacturing and Performance.

The solid-state form of this compound profoundly impacts both the manufacturing processes used to produce the drug substance and formulated products, as well as the performance characteristics of the final medicinal product. Differences in crystal structure, particle morphology, and the presence of water or solvent molecules can lead to variations in physical properties that affect everything from ease of handling during manufacturing to the rate and extent of drug absorption in the body.

Impact on Manufacturing:

Different solid forms of this compound exhibit distinct physical properties that are critical for successful manufacturing operations such as crystallization, filtration, drying, milling, blending, tableting, and encapsulation.

Crystallinity and Particle Properties: The degree of crystallinity, particle size, and particle shape influence the flowability and compressibility of the material. A novel crystalline form of magnesium omeprazole has been described as possessing favorable properties for manufacturing, including a degree of crystallinity higher than 70% (preferably >75%) and a mean particle diameter less than 30 µm (preferably <20 µm) google.comgoogle.com. These characteristics contribute to improved handling and processing efficiency during the production of pharmaceutical formulations like tablets google.com. Micromeritic properties such as bulk density (0.4 g/mL), tapped density (0.485 g/mL), compressibility index (17.5%), and Hauser's ratio (1.2) for this compound have been reported, indicating fair flow and compressibility properties that are suitable for formulation nih.gov.

Filtration and Drying: The crystal habit and size distribution affect the efficiency of filtration and drying processes during synthesis and isolation of the drug substance google.com. Specific processes have been developed to obtain desired crystalline forms, such as magnesium omeprazole crystalline dihydrate, by controlling crystallization and drying steps googleapis.com. Drying can be performed under reduced pressure or by evaporation with heating google.com.

Stability during Processing: The stability of this compound can be affected by processing conditions. For instance, mechanical stress during milling can induce amorphization in crystalline forms like diaquabis(omeprazolate)magnesium dihydrate (DABOMD) acs.org. This solid-solid crystalline to amorphous phase transformation is driven by compression, shear stresses, and heat generated during milling acs.org. Understanding the mechanical properties of different solid forms, such as the elastic constants and slip planes in crystalline structures, is crucial for predicting their behavior during mechanical processing steps like milling acs.orgcore.ac.uk.

Residual Solvents and Water Content: The manufacturing process must control residual solvents and water content, as these can impact the stability and solid form of the final product google.comgoogle.com. A novel form of magnesium omeprazole is characterized by a water content between 5% and 10% by weight and containing less than 0.1% by weight of solvent google.com. Processes targeting specific hydrate forms, such as esthis compound dihydrate, aim for a stable crystal structure and low residual solvent content googleapis.com.

Impact on Performance:

The solid-state form of this compound is a key determinant of its performance characteristics, particularly its solubility, dissolution rate, and chemical stability, which in turn affect its bioavailability.

Solubility and Dissolution Rate: this compound is described as insoluble or very slightly soluble in water chemicalbook.comnih.gov. The rate at which the drug dissolves is critical for its absorption in the gastrointestinal tract. Different polymorphic forms or variations in particle size can contribute to differences in dissolution behavior mdpi.com. While omeprazole itself exhibits poor aqueous solubility, salt formation, such as the magnesium salt, is a strategy to improve dissolution drreddys.com. However, even as a magnesium salt, its limited solubility necessitates careful consideration of the solid form. Tablets made from the magnesium salt are noted to have characteristics of sustained-release preparations due to its insolubility in water, leading to a slower release and absorption in the intestinal tract chemicalbook.com.

Stability: The stability of this compound is highly dependent on its solid form and environmental conditions. Omeprazole is known to be unstable at low pH and can degrade in acidic conditions chemicalbook.commdpi.commdpi.com. The presence of acidic substances, such as acetic acid residues from manufacturing, can impact the stability of this compound chemicalbook.com. Different crystalline forms can exhibit varying degrees of stability. For example, converting amorphous or less stable hydrate/solvate forms to a more physically stable crystal structure, such as esthis compound dihydrate Form A, is a strategy to enhance stability googleapis.com. Hygroscopicity, the tendency to absorb moisture, is another critical factor affecting stability. A novel form of magnesium omeprazole is characterized by low hygroscopicity, with less than 2% increase in weight upon storage for one month at up to 94% relative humidity google.com.

Tautomerism: Omeprazole itself can exist as different tautomers, and these tautomers can be present in varying proportions in different crystalline forms, potentially forming "substitutional solid solutions" researchgate.netwiley-vch.de. While this phenomenon is primarily discussed for omeprazole, the solid form of its magnesium salt could also be influenced by tautomeric considerations, impacting its stability and properties researchgate.net.

| Property | Value/Description | Impact on Manufacturing/Performance | Source |

| Crystallinity | >70% (preferably >75%) in a novel form | Favorable for manufacturing google.comgoogle.com | google.comgoogle.com |

| Mean Particle Diameter | <30 µm (preferably <20 µm) in a novel form | Favorable for manufacturing google.comgoogle.com | google.comgoogle.com |

| Water Solubility | Insoluble or very slightly soluble | Leads to slower release and absorption chemicalbook.comnih.gov | chemicalbook.comnih.gov |

| Hygroscopicity | <2% weight increase (1 month, up to 94% RH) in a novel form | Indicates good stability against moisture uptake google.com | google.com |

| Water Content | 5-10% by weight in a novel form | Characteristic of the solid form, relates to hydration state google.com | google.com |

| Compressibility Index | 17.5% | Indicates fair compressibility for tableting nih.gov | nih.gov |

| Hauser's Ratio | 1.2 | Indicates fair flowability for processing nih.gov | nih.gov |

| Mechanical Properties | Soft material with flat slip plane (DABOMD) | Predicts behavior during milling and processing acs.orgcore.ac.uk | acs.orgcore.ac.uk |

| Stability | Degrades in acidic conditions; influenced by solid form | Requires protection (e.g., enteric coating) and stable solid form googleapis.commdpi.commdpi.com | googleapis.commdpi.commdpi.com |

This compound is a widely used proton pump inhibitor (PPI) that plays a crucial role in managing acid-related gastrointestinal disorders. Its therapeutic efficacy stems from its targeted action on the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. This article focuses specifically on the molecular pharmacology and mechanistic action of this compound, detailing its interaction with the proton pump and other cellular transport systems.

Molecular Pharmacology and Mechanistic Action of Omeprazole Magnesium

Mechanism of Proton Pump Inhibition.

Omeprazole (B731) selectively and irreversibly inhibits the gastric proton pump (H+/K+-ATPase), an enzyme system located at the secretory surface of gastric parietal cells. wikipedia.orgdrugbank.comnih.govpediatriconcall.com This enzyme is responsible for pumping hydrogen ions (protons) into the gastric lumen in exchange for potassium ions, a process essential for the production of hydrochloric acid. drugbank.com By inhibiting this final step, omeprazole effectively suppresses both basal and stimulated gastric acid secretion, regardless of the stimulus. wikipedia.orgdrugbank.comnih.gov

Covalent Binding Kinetics and Specificity to H+/K+-ATPase.

Omeprazole, after being activated in the acidic environment of the parietal cell canaliculi, binds covalently to cysteine residues on the extracellular (luminal) surface of the alpha subunit of the H+/K+-ATPase. drugbank.comjnmjournal.orgnih.govplos.orgescholarship.org This covalent linkage, specifically a disulfide bond, leads to the irreversible inactivation of the proton pump. drugbank.comnih.govplos.orgwikipedia.org The duration of omeprazole's inhibitory effect is significantly longer than its plasma half-life due to this irreversible binding to the enzyme. nih.govnih.govwikipedia.orgnih.gov

While Cys813 is identified as a common covalent binding site for many PPIs, omeprazole has also been shown to react with Cys892 on the H+/K+-ATPase. nih.govwikipedia.orgbiologists.com The binding is non-competitive, and the degree of inhibition is dose-dependent. wikipedia.orgdrugbank.com Studies have shown a direct correlation between the amount of inhibitor bound to the enzyme preparation and the degree of ATPase activity inhibition. nih.gov The inhibitory effect increases over the first few days of repeated dosing, reaching a maximum after approximately 5 days. drugbank.comnih.gov

Acid-Induced Activation and Sulfenamide (B3320178) Formation Pathways.

Omeprazole is a weak base and a prodrug that accumulates in the highly acidic environment of the secretory canaliculi of parietal cells. wikipedia.orgjnmjournal.orgtg.org.aunih.gov At low pH, omeprazole undergoes acid-catalyzed activation involving protonation. nih.govfda.govwhiterose.ac.uk This process leads to a molecular rearrangement, forming reactive intermediates, primarily a sulfenic acid and a sulfenamide. wikipedia.orgtg.org.aunih.govwhiterose.ac.ukresearchgate.netnih.govtaylorandfrancis.comresearchgate.netresearchgate.net These activated, thiophilic species are the actual inhibitors that react with the sulfhydryl groups of cysteine residues on the H+/K+-ATPase. tg.org.auescholarship.orgtaylorandfrancis.comresearchgate.netresearchgate.net The formation of the sulfenamide or sulfenic acid is crucial for the subsequent covalent binding to the enzyme. escholarship.orgtaylorandfrancis.com The transition state for the disulfide complex formation is considered the rate-determining step in the acid inhibition process by PPIs. researchgate.netnih.govacs.org

Stereochemical Aspects of Inhibitory Action at the Proton Pump.

Omeprazole is a chiral molecule containing a stereocenter at the sulfinyl sulfur atom. nih.govpharmgkb.org It exists as a racemic mixture of two enantiomers, (R)-omeprazole and (S)-omeprazole (esomeprazole). acs.orgresearchgate.netresearchgate.net While the omeprazole magnesium salt contains the racemic mixture, esomeprazole (B1671258) magnesium is a salt of the isolated S-enantiomer. Both enantiomers of omeprazole are capable of inhibiting acid formation. researchgate.net The active sulfenamide species formed after acid activation is achiral. wikipedia.orgresearchgate.net Therefore, the intrinsic inhibitory action at the proton pump level is considered equipotent for the activated forms derived from both enantiomers. researchgate.net However, differences in the pharmacokinetic profiles, particularly metabolism by cytochrome P450 enzymes (primarily CYP2C19 and CYP3A4), lead to variations in the systemic exposure and, consequently, potentially different clinical efficacies between the enantiomers. wikipedia.orgdrugbank.comresearchgate.netresearchgate.netmdpi.compharmgkb.orgacs.org The S-enantiomer (esomeprazole) is metabolized more slowly, resulting in higher and more sustained plasma concentrations compared to the R-enantiomer in some individuals, particularly those with certain CYP2C19 genotypes. nih.govresearchgate.netresearchgate.netmdpi.compharmgkb.orgacs.org

Interactions with Other Cellular Transport Systems.

Beyond its primary target, the gastric proton pump, omeprazole has been reported to interact with other cellular transport systems.

Inhibition of Mitochondrial Carnitine/Acylcarnitine Transporter.

Omeprazole has been shown to inhibit the mitochondrial carnitine/acylcarnitine transporter (CACT), also known as SLC25A20. lktlabs.comresearchgate.netmdpi.comacs.orgresearchgate.netplos.orgmdpi.com Studies using proteoliposomes have demonstrated that externally added omeprazole inhibits the carnitine/carnitine antiport catalyzed by this transporter. researchgate.netplos.org This inhibition is partially reversible by reducing agents, suggesting a covalent interaction with cysteine residues. researchgate.netplos.org Site-directed mutagenesis studies have identified Cys136 and Cys283 as essential for the covalent inhibition of CACT by omeprazole. plos.org Molecular docking studies support the formation of both covalent interactions with these cysteine residues and non-covalent interactions. plos.org An alternative non-covalent mechanism of inhibition has also been indicated. plos.org

Mechanistic Effects on Plasma Membrane Transporters (e.g., OCTN2).

Omeprazole has also been reported to interact with plasma membrane transporters, including the organic cation transporter novel 2 (OCTN2), also known as SLC22A5. researchgate.netplos.orgresearchgate.net Similar to its interaction with CACT, omeprazole has been shown to inactivate OCTN2. researchgate.netresearchgate.net Studies using proteoliposomes reconstituted with OCTN2 from rat kidney demonstrated that omeprazole significantly reduced carnitine transport. researchgate.net This inactivation is suggested to occur through the formation of mixed disulfides with cysteine residues of the transporter protein. researchgate.net The inhibition by omeprazole was only partially reversed by reducing agents, consistent with covalent modification. researchgate.net The presence of the substrate (carnitine) during incubation with omeprazole facilitated the covalent reaction with the transporter. researchgate.net Omeprazole did not inhibit transport when present internally in the proteoliposomes, indicating interaction with external site(s) of the protein, and omeprazole itself was not transported by OCTN2. researchgate.net

Pharmacokinetic and Biopharmaceutical Mechanisms of Omeprazole Magnesium

Absorption Mechanisms and Influencing Factors in the Gastrointestinal Tract

The absorption of omeprazole (B731) magnesium is a complex process significantly influenced by the gastrointestinal environment, particularly pH, and the design of the drug formulation. Omeprazole is acid-labile, meaning it degrades rapidly in acidic conditions. mdpi.comnih.gov Therefore, oral formulations are designed to protect the drug from the highly acidic environment of the stomach and facilitate its absorption in the less acidic environment of the small intestine. mdpi.comnih.govselfcarejournal.comselfcarejournal.com

Gastrointestinal pH Microenvironment and Drug Release Kinetics

The stability and subsequent release of omeprazole magnesium are highly dependent on pH. Omeprazole degrades significantly at pH values below 5, with a reported degradation half-life of 10 minutes at pH < 5. nih.gov In contrast, its stability increases considerably at higher pH levels, with a half-life of 18 hours at pH 6.5. nih.gov

To circumvent degradation in the stomach's acidic environment, this compound is typically formulated with enteric coatings. mdpi.comnih.govselfcarejournal.comselfcarejournal.com These coatings are designed to remain intact at low pH and dissolve when the pH increases, usually in the duodenum (pH > 5.5). nih.gov This targeted release ensures that the drug is delivered to the small intestine, where it can be absorbed. selfcarejournal.comselfcarejournal.com

Studies have shown that the dissolution profiles of different omeprazole formulations can vary significantly under differing pH conditions designed to mimic gastric passage and duodenal delivery. selfcarejournal.com For instance, some enteric coatings dissolve rapidly at pH > 5.5, leading to drug release in the duodenum. nih.gov The rate and extent of drug release from these formulations are directly influenced by the pH of the surrounding microenvironment.

Bioavailability Determinants and First-Pass Metabolic Effects

The bioavailability of omeprazole after oral administration is influenced by several factors, including absorption in the small intestine and first-pass metabolism in the liver. The absolute bioavailability of omeprazole from delayed-release capsules is approximately 30-40% at doses of 20-40 mg. mims.comfda.govnih.gov This relatively low bioavailability is largely attributed to presystemic metabolism. mims.comfda.govnih.gov

Upon repeated administration, the bioavailability of omeprazole has been observed to increase slightly. fda.govnih.gov This phenomenon is partly due to the inhibition of CYP2C19, one of the primary enzymes responsible for omeprazole's metabolism, which can become saturated at higher doses or with repeated administration. fda.govnih.gov

First-pass metabolism of omeprazole occurs primarily in the liver, mediated by the cytochrome P450 enzyme system. fda.govnih.govwikipedia.orghres.cahres.cadrugbank.com The extent of this metabolism significantly impacts the amount of active drug that reaches the systemic circulation. mims.comfda.govnih.gov

Influence of Formulation Design on Absorption Profiles

The pharmaceutical formulation of this compound plays a critical role in its absorption profile. As an acid-labile compound, its delivery to the small intestine for absorption is paramount. mdpi.comnih.govselfcarejournal.comselfcarejournal.com Enteric-coated formulations, such as delayed-release capsules containing enteric-coated granules or multiple unit pellet system (MUPS) tablets, are designed to protect omeprazole from gastric acid. selfcarejournal.comselfcarejournal.comfda.govnih.gov

MUPS tablets, for example, contain thousands of individually coated micropellets that disperse in the stomach and subsequently empty into the duodenum, where the enteric coating dissolves, and omeprazole is released for absorption. selfcarejournal.comselfcarejournal.com This design aims to optimize the delivery of omeprazole to its absorption site. selfcarejournal.comselfcarejournal.com

Studies comparing different formulations, such as tablets and capsules, have shown differences in pharmacokinetic variables. For instance, this compound tablets have been reported to be absorbed rapidly, with peak plasma levels occurring within 2 hours. hres.cahres.cahres.ca Compared to capsules, tablets may demonstrate increased plasma AUC and maximum concentration after repeated dosing, potentially due to differences in gastric emptying and the dissolution of the formulation. hres.cahres.ca

Alternative formulation strategies, such as using acid neutralizers like sodium bicarbonate, have also been explored to protect omeprazole and facilitate rapid release and absorption in the stomach by creating a neutralized microenvironment. mdpi.comnih.gov Such formulations can lead to faster absorption, with maximum concentrations achieved within a shorter time frame compared to standard delayed-release formulations. mdpi.comnih.gov

Metabolic Pathways and Enzyme Systems

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. mims.comnih.govwikipedia.orghres.cahres.cadrugbank.comnih.govnih.govacs.orgsigmaaldrich.compatsnap.com This metabolism is crucial for the elimination of the drug from the body.

Cytochrome P450 (CYP) Isozyme-Mediated Metabolism (CYP2C19, CYP3A4)

The two primary CYP isozymes involved in the metabolism of omeprazole are CYP2C19 and CYP3A4. mims.comnih.govwikipedia.orghres.cahres.cadrugbank.comnih.govnih.govacs.orgsigmaaldrich.compatsnap.comresearchgate.netnih.govnih.govjnmjournal.orgpharmgkb.orgsvelic.se CYP2C19 is the principal enzyme responsible for the formation of hydroxyomeprazole (B127751), which is a major metabolite found in plasma. drugbank.comnih.gov CYP3A4 is primarily involved in the formation of omeprazole sulphone. drugbank.comacs.orgjnmjournal.org

The activity of CYP2C19 is subject to genetic polymorphism, leading to different metabolizer phenotypes within the population. hres.cahres.canih.govsvelic.se Individuals can be classified as extensive metabolizers (with functional CYP2C19 enzymes) or poor metabolizers (lacking functional CYP2C19 enzymes). hres.cahres.canih.gov Approximately 3% of Caucasians and 15-20% of Asian populations are considered poor metabolizers of CYP2C19. hres.cahres.canih.gov

Differences in CYP2C19 activity can significantly impact the pharmacokinetics of omeprazole. Poor metabolizers tend to have higher plasma concentrations and greater systemic exposure to omeprazole compared to extensive metabolizers. nih.govsvelic.se This is because the metabolism via the primary pathway (CYP2C19) is reduced. nih.gov In poor metabolizers, metabolism may become more dependent on CYP3A4. svelic.se

Omeprazole and its metabolites can also act as inhibitors of CYP2C19 and CYP3A4, potentially leading to drug-drug interactions. drugbank.comresearchgate.netnih.govnih.gov

Stereoselective Metabolic Transformations

Omeprazole is administered as a racemic mixture, consisting of two enantiomers: R-omeprazole and S-omeprazole (esomeprazole). wikipedia.orgacs.orgjnmjournal.orgguidetopharmacology.orgnih.gov The metabolism of these enantiomers exhibits stereoselectivity, with different CYP isozymes showing preferences for one enantiomer over the other. wikipedia.orgnih.govnih.govacs.orgsigmaaldrich.comjnmjournal.orgsvelic.senih.gov

CYP2C19 preferentially metabolizes the R-enantiomer, primarily to 5-hydroxyomeprazole. acs.org The intrinsic clearance for R-omeprazole by CYP2C19 is reported to be higher than that for the S-enantiomer. acs.org

CYP3A4 predominantly metabolizes the S-enantiomer (esomeprazole), mainly to omeprazole sulphone. acs.org While CYP2C19 is the major metabolizer of R-omeprazole, the S-enantiomer is relatively more resistant to metabolism by CYP2C19, especially in extensive metabolizers. wikipedia.org

Identification and Activity Profiling of Omeprazole Metabolites

Omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two principal enzymes involved in the metabolism of omeprazole are CYP2C19 and CYP3A4. drugbank.comjnmjournal.orgpharmgkb.orgontosight.ai

Metabolism of omeprazole is stereoselective, as omeprazole is a racemic mixture of two enantiomers, R-omeprazole and S-omeprazole (esomeprazole). jnmjournal.orgpharmgkb.org CYP2C19 plays a dominant role in the metabolism of R-omeprazole, primarily converting it to 5-hydroxyomeprazole. pharmgkb.orgacs.org While CYP2C19 also metabolizes S-omeprazole, the rate is lower and less variable compared to R-omeprazole. pharmgkb.org CYP3A4 is also involved in omeprazole metabolism, notably responsible for the formation of omeprazole sulphone. drugbank.comjnmjournal.orgpharmgkb.orgacs.org CYP3A4 predominantly metabolizes the S-enantiomer to generate omeprazole sulfone. acs.org Additionally, CYP2C19 metabolizes S-omeprazole at the 5′-methoxy position, leading to the formation of 5′-O-desmethylomeprazole. pharmgkb.orgacs.org Some studies also mention the formation of 3-hydroxyomeprazole (B12663690) via CYP3A4 from S-omeprazole. pharmgkb.org

Other metabolites identified include omeprazole sulfide (B99878) and a hydroxysulphone, which can be formed from the incubation of hydroxyomeprazole and omeprazole sulphone with human microsomes. drugbank.comnih.gov An omeprazole carboxylic acid metabolite has also been identified. drugbank.comdrugs.com Some research has reported the detection of omeprazole pyridone and an unidentified compound termed metabolite X in in vitro studies. nih.gov Further investigations in urine samples have suggested the presence of up to twenty-four omeprazole metabolites, with one isomer being particularly relevant in environmental water samples. researchgate.net

The major plasma metabolites of omeprazole are hydroxyomeprazole and omeprazole sulphone. nih.govtandfonline.comtandfonline.com These and other identified metabolites possess minimal or no antisecretory activity. drugbank.comnih.govtandfonline.comtandfonline.comnih.gov

The following table summarizes some of the identified metabolites of omeprazole and their reported activity:

| Metabolite | Primary Enzymes Involved | Activity Profile (Antisecretory) |

| 5-Hydroxyomeprazole | CYP2C19 (mainly R-omeprazole), some CYP3A4 pharmgkb.orgacs.orgnih.gov | Minimal or no activity drugbank.comnih.govtandfonline.comtandfonline.comnih.gov |

| Omeprazole Sulphone | CYP3A4 (mainly S-omeprazole) drugbank.comjnmjournal.orgpharmgkb.orgacs.org | Minimal or no activity drugbank.comnih.govtandfonline.comtandfonline.comnih.gov |

| 5'-O-Desmethylomeprazole | CYP2C19 (mainly S-omeprazole) pharmgkb.orgacs.orgnih.gov | Minimal or no activity nih.gov |

| Omeprazole Sulfide | Not explicitly specified as primary | Minimal or no activity drugbank.commedscape.com |

| 3-Hydroxyomeprazole | CYP3A4 (from S-omeprazole) pharmgkb.org | Not explicitly specified |

| Omeprazole Carboxylic Acid | Not explicitly specified | Not explicitly specified |

| Hydroxysulphone | Formed from further metabolism of hydroxyomeprazole and omeprazole sulphone nih.gov | Not explicitly specified |

| Omeprazole Pyridone | Not explicitly specified | Not explicitly specified |

| Metabolite X | Predominantly CYP3A subfamily nih.gov | Not explicitly specified |

Excretion Mechanisms and Pathways

Following extensive hepatic metabolism, the majority of an omeprazole dose is eliminated from the body as metabolites. nih.govtandfonline.comtandfonline.com Negligible amounts of unchanged omeprazole are excreted in the urine. drugbank.comdrugs.comtandfonline.com

The primary route of excretion for omeprazole metabolites is via the urine. Approximately 77% to 80% of a given dose is excreted in the urine as metabolites. drugbank.comdrugs.comnih.govtandfonline.comtandfonline.comtandfonline.comwikipedia.org The remainder of the dose is found in the feces, primarily originating from biliary excretion of metabolites. drugbank.comdrugs.comnih.govtandfonline.comtandfonline.comwikipedia.org Studies using radiolabelled omeprazole have shown significant biliary excretion of metabolites. drugbank.comtandfonline.com

The rapid clearance of omeprazole from plasma, despite its relatively short half-life (0.5 to 1 hour), is due to its almost complete metabolism in the liver. nih.govtandfonline.comtandfonline.comtandfonline.com The metabolites are then rapidly excreted. tandfonline.com

The following table summarizes the main excretion pathways:

| Excretion Pathway | Form Excreted | Approximate Percentage of Dose |

| Urine | Metabolites | 77-80% drugbank.comdrugs.comnih.govtandfonline.comtandfonline.comtandfonline.comwikipedia.org |

| Feces | Metabolites (via bile) | Remainder (~20-23%) drugbank.comdrugs.comnih.govtandfonline.comtandfonline.comwikipedia.org |

| Urine | Unchanged drug | Negligible drugbank.comdrugs.comtandfonline.com |

Mechanistic Research on Omeprazole Magnesium S Impact on Mineral Homeostasis

Intestinal Magnesium Transport Pathway Modulation.

Intestinal magnesium absorption is a complex process involving two primary pathways: the paracellular route and the transcellular route. mdpi.comwjgnet.comnih.govendocrine-abstracts.org Investigations into the effects of omeprazole (B731) have revealed its capacity to modulate both of these transport mechanisms. mdpi.com

Paracellular Absorption Mechanisms and Tight Junction Proteins.

The paracellular pathway facilitates the passive movement of magnesium ions through the tight junctions located between adjacent intestinal epithelial cells. mdpi.comwjgnet.comnih.govendocrine-abstracts.org This route is considered the major contributor to intestinal magnesium absorption, accounting for an estimated 80% to 90% of the total absorbed magnesium in the small intestine. mdpi.comelsevier.esnih.gov The permeability of these tight junctions is dynamically regulated by a variety of proteins, notably the claudins. mdpi.comnih.govnih.gov

Specific claudin isoforms, including claudin-7 and claudin-12, have been identified as crucial components that enhance the paracellular permeability to magnesium in the small intestine. mdpi.comnih.govru.nl Research utilizing in vitro models, such as Caco-2 cell monolayers which mimic the intestinal epithelium, has shown that exposure to omeprazole can lead to a reduction in the protein expression levels of claudin-7 and claudin-12. nih.govru.nl This decrease in the abundance of these claudins is associated with a diminished capacity for paracellular magnesium transport. nih.govnih.govru.nl Furthermore, omeprazole treatment has been observed to increase the transepithelial electrical resistance (TEER) of Caco-2 monolayers, providing additional evidence for reduced paracellular permeability. ru.nlsemanticscholar.org

The permeability characteristics of the paracellular pathway to magnesium are also sensitive to the luminal pH. ru.nloup.comresearchgate.net Studies have demonstrated that lowering the apical pH can lead to an increase in the protein expression of claudin-7 and claudin-12 in Caco-2 cells. nih.govru.nl This pH-dependent modulation of claudin expression is linked to enhanced paracellular magnesium transport under more acidic conditions. ru.nlresearchgate.net Conversely, the elevated luminal pH resulting from omeprazole administration is thought to negatively impact paracellular magnesium conductivity. oup.com Experimental evidence suggests that restoring apical acidity can counteract the inhibitory effects of omeprazole on both passive magnesium absorption and the expression of claudin-7 and -12. researchgate.netkoreamed.org These findings highlight the intricate relationship between luminal pH, claudin protein regulation, and the influence of omeprazole on paracellular magnesium transport.

Transcellular Active Absorption Mechanisms.

In addition to the passive paracellular route, magnesium is also absorbed via an active transcellular pathway. mdpi.comwjgnet.comnih.govendocrine-abstracts.org This mechanism involves the transport of magnesium across the intestinal epithelial cells themselves and is a saturable process, becoming more prominent when luminal magnesium concentrations are relatively low. jle.com

The active transcellular absorption of divalent cations, including magnesium, across the apical membrane of intestinal epithelial cells is significantly mediated by Transient Receptor Potential Melastatin (TRPM) channels, specifically TRPM6 and TRPM7. mdpi.comendocrine-abstracts.orgnih.govoup.comfrontiersin.org TRPM6 exhibits a more localized expression pattern, being found predominantly in the distal segments of the small intestine and the colon, whereas TRPM7 is more widely expressed across various tissues. mdpi.comjle.com These channels function as magnesium transporters, facilitating the movement of magnesium ions into the enterocytes. jle.comfrontiersin.org

Research indicates that omeprazole may interfere with the function of TRPM6 and TRPM7 channels. mdpi.comendocrine-abstracts.orgoup.com Although the precise molecular mechanisms are still under investigation, it has been hypothesized that the increase in intestinal luminal pH induced by PPIs could alter the conformation, activity, or affinity of these TRPM channels for magnesium, thereby impairing active transport. endocrine-abstracts.orgnih.govjle.com Some studies have reported reduced expression of membrane-bound TRPM6/7 heterodimers in the duodenum and jejunum following omeprazole treatment in animal models. frontiersin.org However, other studies have observed a seemingly contradictory increase in colonic TRPM6 expression in omeprazole-treated subjects, which could potentially represent a compensatory response to reduced absorption in the upper intestine. ru.nlresearchgate.net Furthermore, genetic polymorphisms in the TRPM6 gene have been associated with an increased susceptibility to developing hypomagnesemia in individuals receiving PPI therapy. mdpi.comnih.gov

Adaptive Responses in TRPM Gene and Protein Expression.

Magnesium absorption in the intestine occurs through both passive paracellular and active transcellular pathways. The active transport, particularly in the colon and distal small intestine, is significantly mediated by transient receptor potential melastatin (TRPM) channels, specifically TRPM6 and TRPM7. mdpi.comnih.govfrontiersin.orgviamedica.plelsevier.es TRPM6 is predominantly found in the distal small intestine and colon, while TRPM7 is ubiquitously expressed. mdpi.com These channels, which can form heterotetramers, facilitate magnesium uptake into intestinal epithelial cells. nih.gov

Studies investigating the impact of omeprazole on TRPM channels have revealed adaptive responses at the gene and protein expression levels. In omeprazole-treated mice and rats, increased mRNA and protein expression of TRPM6 has been observed in the colon. nih.govfrontiersin.orgresearchgate.netru.nlnih.gov This upregulation is hypothesized to be a compensatory mechanism in response to reduced magnesium absorption. nih.govresearchgate.netru.nlnih.gov Despite this increased expression, magnesium absorption may not be fully restored, suggesting potential issues with TRPM6 protein function or activity under omeprazole treatment. frontiersin.org

Genetic variations, such as single nucleotide polymorphisms (SNPs) in the TRPM6 gene (e.g., rs3750425 and rs2274924), have been identified as potential risk factors for the development of hypomagnesemia in patients taking PPIs, further highlighting the critical role of TRPM6 in this adverse effect. nih.govru.nl

While omeprazole treatment has been shown to increase colonic TRPM6 mRNA and protein expression, the precise mechanisms by which PPIs affect TRPM6 activity remain largely unclear. nih.govru.nl It has been suggested that changes in luminal pH due to omeprazole could influence TRPM6/7 activity, as TRPM6 activity is reported to be higher at lower pH. nih.govru.nl Some research suggests that proton excess might decrease TRPM6 functionality by destabilizing its structure. viamedica.plresearchgate.net

Data from studies on TRPM6 expression in response to omeprazole treatment:

| Study Model | Tissue | Omeprazole Treatment | TRPM6 mRNA Expression Level (Relative to Control) | TRPM6 Protein Expression | Citation |

| C57BL/6J mice | Colon | Short-term | 167% ± 15% (vs 100% ± 7% in control) (P < 0.05) | Not specified | viamedica.plresearchgate.netnih.gov |

| Sprague–Dawley rats | Colon | Not specified | Increased | Increased | nih.govru.nl |

| PPIH rats | Duodenum/Jejunum | Prolonged (12 & 24 wks) | Not specified | Membrane TRPM6 higher, TRPM6/7 heterodimer lower | frontiersin.org |

Colonic H+/K+-ATPase (ATP12A) Activity and Local pH Regulation.

The colonic H+/K+-ATPase (ATP12A) is an enzyme homologous to the gastric H+/K+-ATPase, which is the primary target of omeprazole. nih.govnih.govplos.org It has been hypothesized that omeprazole could inhibit colonic H+/K+-ATPases, leading to a less acidic local pH in the colon. nih.govresearchgate.net

Research in PPI-treated mice has shown a significant increase in the mRNA expression of colonic H+/K+-ATPases. nih.govresearchgate.net This increased expression might be another compensatory response. However, whether PPIs directly inhibit colonic H+/K+-ATPase activity in vivo is still debated, as PPIs are primarily activated and accumulate in the highly acidic environment of gastric parietal cells, not typically in colonic cells. nih.gov

An increased intraluminal pH in the colon could directly impact the solubility of magnesium, potentially reducing its availability for absorption. mdpi.comnih.govresearchgate.net Furthermore, as mentioned earlier, the activity of TRPM6 and TRPM7 channels in the colon may be influenced by pH, with higher activity at lower pH. nih.govru.nl Therefore, inhibition of colonic H+/K+-ATPase and the resulting increase in pH could indirectly reduce TRPM6-mediated magnesium absorption. nih.govresearchgate.net

While omeprazole has been shown to inhibit Na+-independent intracellular pH recovery in pancreatic duct cells expressing ATP12A in vitro, suggesting a potential inhibitory effect on non-gastric H+/K+-ATPases, the direct functional impact of omeprazole on colonic ATP12A activity and its contribution to altered magnesium absorption in vivo requires further elucidation. plos.orgsemanticscholar.org

Renal Handling of Magnesium and Compensatory Transport Mechanisms.

The kidneys play a crucial role in maintaining magnesium homeostasis by filtering a large amount of magnesium daily and reabsorbing the majority of it. mdpi.comelsevier.es Approximately 80% of filtered plasma magnesium is reabsorbed by the nephron, with the majority (60-70%) occurring in the loop of Henle, followed by the proximal tubule (15-25%) and the distal tubule (5-10%). elsevier.es

Clinical reports of hypomagnesemia associated with long-term omeprazole use consistently demonstrate low urinary magnesium excretion. nih.govru.nlelsevier.esresearchgate.netnih.gov This finding strongly suggests that the kidneys are actively conserving magnesium, indicating that the primary issue is impaired intestinal absorption rather than excessive renal loss. nih.govru.nlelsevier.esresearchgate.netnih.gov The low urinary excretion is considered a compensatory mechanism by the kidney for the malabsorption of magnesium in the intestines. nih.govru.nlresearchgate.net

Studies in animal models have also supported this observation. For instance, in omeprazole-treated rats, renal handling of magnesium appeared normal, further suggesting that the defect lies in intestinal absorption. wjgnet.com Some animal studies have shown higher renal Slc41a3, Trpm6, and Trpm7 gene expression, potentially indicating a compensatory mechanism within the kidney tubules to enhance reabsorption, although the functional significance of these changes in the context of omeprazole-induced hypomagnesemia requires further investigation. researchgate.net

Despite the clear evidence of renal magnesium conservation, the exact nature and extent of compensatory transport mechanisms within the kidney in response to omeprazole-induced intestinal malabsorption are still areas of ongoing research. The consistent finding of low urinary magnesium excretion in affected individuals underscores the importance of focusing on the intestinal mechanisms when investigating omeprazole's impact on magnesium homeostasis.

Data on Urinary Magnesium Excretion in Omeprazole Users:

| Study Population | Omeprazole Treatment Duration | Urinary Magnesium Excretion | Serum Magnesium Levels | Citation |

| Children with peptic diseases | 3 months | Decreased significantly (4.96 ± 2.48 mg/dL to 1.46 ± 0.63 mg/dL, P < 0.001) | Decreased significantly (1.90 ± 0.20 mg/dL to 1.37 ± 0.03 mg/dL, P < 0.01) | researchgate.net |

| PPI users with hypomagnesemia | Long-term | Low | Low | nih.govru.nlelsevier.esnih.gov |

Advanced Pharmaceutical Formulation Science and Drug Delivery of Omeprazole Magnesium

Strategies for Enhanced Stability and Targeted Release

To protect omeprazole (B731) magnesium from degradation and ensure its delivery to the small intestine, formulation scientists utilize several strategies, including enteric coating technologies, multi-unit particulate systems (MUPS), and floating in situ gel systems consensus.appcore.ac.ukymerdigital.cominnovareacademics.inresearchgate.netresearcher.life. These approaches aim to maintain the drug's integrity during transit through the gastrointestinal tract and control its release profile ijpsjournal.comcore.ac.uk.

Enteric Coating Technologies and Optimization

Enteric coating is a crucial technology for omeprazole magnesium formulations, designed to prevent drug release in the acidic stomach and facilitate its dissolution in the higher pH of the intestine ijpsjournal.comsphinxsai.comscirp.org. This protective layer ensures that the acid-labile drug reaches its absorption site intact ijpsjournal.comsphinxsai.com.

Selection of Polymeric Materials and Layering Strategies

The selection of appropriate polymeric materials is critical for effective enteric coating. Polymers commonly used include methacrylic acid copolymers (such as Eudragit series) and cellulose (B213188) derivatives (like hydroxypropyl methylcellulose (B11928114) phthalate (B1215562) and cellulose acetate (B1210297) phthalate) sphinxsai.cominnovareacademics.in. These polymers are chosen based on their pH-dependent solubility, remaining insoluble at low gastric pH and dissolving at higher intestinal pH sphinxsai.comresearchgate.net.

Layering strategies are also essential for optimizing enteric coating performance. A common approach involves applying a separating or sub-coat layer between the drug layer and the enteric coating layer nih.govmdpi.compharmaexcipients.com. This sub-coat, often made of inert polymers like hydroxypropyl cellulose or hypromellose, physically separates the alkaline drug from the potentially acidic functional groups of the enteric polymer, preventing interaction and degradation nih.govmdpi.comresearchgate.net. Multiple layers may be applied to achieve the desired coating thickness and integrity mdpi.comgoogle.com. Studies have shown that the thickness of the enteric coating can influence the dissolution profile and acid resistance sphinxsai.comgoogle.com. For instance, specific enteric build-up percentages have been found necessary to ensure stability in acidic conditions sphinxsai.com.

Role of Buffering Agents in Formulation Stability

Buffering agents play a significant role in enhancing the stability of this compound within formulations, particularly in the core or drug layering. Omeprazole is stabilized in alkaline environments nih.govsphinxsai.com. Incorporating alkaline reacting compounds, such as magnesium hydroxide (B78521), magnesium oxide, or disodium (B8443419) hydrogen phosphate (B84403), into the core formulation or drug coating dispersion helps to create an alkaline microenvironment around the drug particles nih.govgoogle.com. This alkaline buffer counteracts the acidic nature of some enteric coating polymers and the gastric environment, thereby preventing drug degradation nih.gov. Research indicates that the presence of an alkaline excipient can efficiently neutralize the acidic effect of enteric coating dispersions nih.gov. While some studies have explored using acid neutralizers like sodium bicarbonate as an alternative to enteric coatings for rapid release, the primary role of buffering agents in traditional enteric-coated formulations is to maintain an alkaline microenvironment for drug stability nih.govmdpi.com.

Multi-Unit Particulate Systems (MUPS) Design and Performance

Multi-Unit Particulate Systems (MUPS) represent an advanced formulation approach for this compound, offering advantages over single-unit dosage forms consensus.appresearchgate.netijpsjournal.com. MUPS consist of multiple small, individually coated pellets or particulates compressed into a tablet or filled into capsules pharmaexcipients.comijpsjournal.com.

The design of this compound MUPS typically involves layering the drug onto inert cores, followed by the application of a sub-coat and then an enteric coating pharmaexcipients.com. This multi-layer structure, sometimes referred to as an "onion" structure, ensures that each micro-pellet is protected from the acidic gastric environment pharmaexcipients.com. The small size of the pellets (e.g., around 0.5 mm) allows for rapid dispersion in the stomach, and the enteric coating on each pellet ensures targeted release in the small intestine pharmaexcipients.comselfcarejournal.com.

The performance of MUPS is evaluated based on parameters such as acid resistance, dissolution profile, and physical characteristics like hardness and friability after compression sphinxsai.comresearchgate.netsphinxsai.com. Studies have shown that MUPS formulations can exhibit good resistance in gastric pH and abrupt release in intestinal pH researchgate.netipinnovative.com. The compression of pellets into tablets in MUPS formulations requires careful optimization of excipients and process parameters to ensure the integrity of the enteric coating and the desired release profile are maintained ijpsjournal.comsphinxsai.com.

Floating In Situ Gel Systems for Gastric Retention and pH Control

Floating in situ gel systems represent another innovative strategy for this compound delivery, aiming to prolong gastric retention time and minimize drug degradation in the acidic stomach consensus.appcore.ac.ukinnovareacademics.inresearchgate.net. These systems are designed to remain buoyant on the gastric contents, releasing the drug slowly over an extended period core.ac.ukresearchgate.net.

The formulation typically involves a liquid or semi-solid system containing this compound, polymers that undergo gelation in the stomach's acidic environment, and often a floating agent core.ac.ukinnovareacademics.inresearchgate.net. Upon contact with gastric fluid, the system forms a gel that floats, preventing rapid transit to the intestine core.ac.ukresearchgate.net. This prolonged gastric residence time allows for sustained drug release in a less acidic environment near the surface of the gastric contents or as the stomach gradually empties core.ac.ukresearchgate.net.

These systems also contribute to pH control in the vicinity of the drug, further minimizing degradation core.ac.ukinnovareacademics.in. Evaluation of floating in situ gel systems includes assessing in vitro floating duration, gelling capacity, and drug release profiles core.ac.ukinnovareacademics.in. Research has demonstrated that these formulations can enhance bioavailability through longer gastric residence time and sustained release, while the floating and pH control mechanisms minimize this compound degradation core.ac.ukinnovareacademics.in.

Excipient-Drug Compatibility and Interaction Studies

Excipient-drug compatibility studies are a critical step in the preformulation phase of developing this compound dosage forms nih.govresearchgate.net. These studies evaluate potential physical and chemical interactions between the active pharmaceutical ingredient (API) and the various excipients used in the formulation nih.govresearchgate.net.

Studies have investigated the compatibility of this compound with a range of common pharmaceutical excipients, including lubricants (e.g., magnesium stearate, sodium lauryl sulfate), binders (e.g., lactose), disintegrants (e.g., microcrystalline cellulose, starch), and glidants (e.g., colloidal silica) nih.govresearchgate.net. Physical observations, such as changes in color, odor, or physical state, are often the initial indicators of potential interactions nih.govinnovareacademics.in. Analytical techniques like Near Infrared (NIR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) are employed to detect chemical interactions and evaluate drug concentration and impurity profiles over time under various storage conditions (e.g., elevated temperature and humidity) nih.govymerdigital.cominnovareacademics.inresearchgate.net.

Research has shown that while this compound is generally compatible with many common excipients, specific interactions can occur. For example, a change in color (dark purple or brown) has been observed in mixtures of omeprazole and Aerosil 200 (colloidal silica) under certain conditions, indicating a potential interaction nih.govresearchgate.net. However, studies have also concluded that this compound can be compatible with a range of other excipients, with no significant changes in drug concentration observed over a certain period when mixed with these materials nih.govresearchgate.net. DSC and FTIR studies are often used to confirm the absence of incompatibility between the drug and excipients in optimized formulations ymerdigital.cominnovareacademics.in.

The careful selection of excipients and thorough compatibility studies are essential to ensure the long-term chemical and physical stability of this compound formulations nih.gov.

Physicochemical Interaction Pathways and Mechanisms.

Omeprazole, the active moiety in this compound, is a substituted benzimidazole (B57391) that is highly susceptible to degradation in acidic and neutral environments scirp.orgmdpi.com. This inherent instability necessitates specific formulation strategies to protect the drug until it reaches the site of absorption, primarily the small intestine scirp.orgselfcarejournal.com. The degradation of omeprazole is catalyzed by acidic compounds scirp.org.

This compound, as a salt form, is slightly soluble in water but dissolves more readily in alkaline solutions or methanol (B129727) mdpi.comhres.canih.gov. The stability of omeprazole is pH-dependent, with rapid degradation occurring in acidic media and acceptable stability under alkaline conditions nih.gov. Studies investigating drug-excipient compatibility are crucial during preformulation to identify potential physical and chemical interactions that could compromise the drug's stability and bioavailability innovareacademics.inresearchgate.net.

Research using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) helps to assess compatibility between this compound and various excipients innovareacademics.inymerdigital.comcore.ac.uk. For instance, FTIR spectroscopy can reveal if chemical reactions occur between the drug and polymers used in formulations ymerdigital.comcore.ac.uk. While some studies indicate no significant interactions with certain excipients, others have noted changes, such as color changes in mixtures with specific materials like aerosil 200 researchgate.netresearchgate.net. Thermal analysis techniques like DSC and Thermogravimetric Analysis (TGA) can also suggest potential incompatibilities, although these observations need to be confirmed by quantitative methods like High-Performance Liquid Chromatography (HPLC) scielo.br.

Influence of Excipients on Formulation Stability and Drug Release Kinetics.

Excipients play a critical role in the stability and drug release profiles of this compound formulations wikipedia.orgrjpbcs.comsoeagra.com. Given the acid lability of omeprazole, enteric coating polymers are widely used to protect the drug from gastric acid and facilitate its release in the higher pH environment of the intestine scirp.orgselfcarejournal.cominnovareacademics.in. Polymers such as Eudragit L30 D55, hydroxypropyl methylcellulose (HPMC) phthalate, cellulose acetate phthalate, and methacrylic acid copolymers are commonly employed for enteric coating scirp.orginnovareacademics.in.

The choice and proportion of excipients can significantly influence drug release kinetics. For example, in floating microsponge formulations, the concentration of polymers like ethyl cellulose and polyvinyl alcohol can affect entrapment efficiency, buoyancy, and cumulative drug release ymerdigital.com. Studies on delayed-release pellets have shown that the amounts of hydroxypropyl cellulose-L and Eudragit L30 D55 impact the effectiveness of drug release at a specific pH innovareacademics.in.

Buffering excipients, such as dibasic sodium phosphate dihydrate (DSPD), are incorporated to create an alkaline microenvironment around the drug particles, further enhancing stability scielo.br. The combination of DSPD with polymers like hypromellose has been shown to improve the stability of omeprazole pellets scielo.br.

Data from compatibility studies often involve assessing the impurity profile and physical changes of drug-excipient mixtures under accelerated stability conditions (e.g., 40°C/75% RH) innovareacademics.inresearchgate.net.

Table 1: Example Data from Drug-Excipient Compatibility Study (Illustrative based on search results)

| Excipient | Initial % Impurity | % Impurity After 4 Weeks (40°C/75% RH) | Physical Change |

| This compound alone | 0.05 | 0.06 | No change |

| + Excipient A | 0.05 | 0.07 | No change |

| + Excipient B | 0.06 | 0.15 | Slight discoloration |

| + Excipient C | 0.05 | 0.08 | No change |

The flowability and compressibility of this compound powder, influenced by excipients, are also important considerations for tablet manufacturing researchgate.netresearchgate.net. Micromeritic properties like bulk density, tapped density, Carr's index, and Hauser's ratio are evaluated to determine the suitability of excipients for tablet formulation researchgate.netresearchgate.net.

Innovative Drug Delivery System Development.

Innovative drug delivery systems for this compound aim to overcome the challenges associated with its acid instability and improve its bioavailability and therapeutic efficacy selfcarejournal.comhres.camiami.eduresearchgate.netmdpi.com. These systems often focus on protecting the drug from the gastric environment and controlling its release.